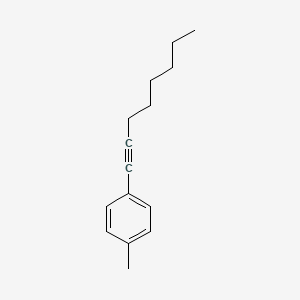
Benzene, 1-methyl-4-(1-octynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-methyl-4-(1-octynyl)-: is an organic compound with the molecular formula C15H20 . It is a derivative of benzene, where a methyl group and an octynyl group are attached to the benzene ring. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-4-(1-octynyl)- typically involves the alkylation of toluene (methylbenzene) with an octynyl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows: [ \text{C6H5CH3} + \text{C8H15X} \xrightarrow{\text{AlCl3}} \text{C6H4(CH3)(C8H15)} + \text{HX} ]
Industrial Production Methods: In an industrial setting, the production of Benzene, 1-methyl-4-(1-octynyl)- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced separation techniques such as distillation and chromatography is common to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1-methyl-4-(1-octynyl)- can undergo oxidation reactions, particularly at the methyl and octynyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to form the corresponding alkane derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents such as nitro groups (NO2) or halogens (Cl, Br) can be introduced.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nitration with HNO3 and H2SO4, halogenation with Cl2 or Br2 in the presence of a catalyst like FeCl3.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkane derivatives.
Substitution: Nitrobenzene, halobenzene derivatives.
Scientific Research Applications
Chemistry: Benzene, 1-methyl-4-(1-octynyl)- is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a model to study the interactions of aromatic compounds with biological macromolecules such as proteins and DNA.
Industry: In the industrial sector, Benzene, 1-methyl-4-(1-octynyl)- is used in the production of specialty chemicals, including fragrances, dyes, and polymers.
Mechanism of Action
The mechanism of action of Benzene, 1-methyl-4-(1-octynyl)- involves its interaction with molecular targets through various pathways. The aromatic ring can participate in π-π stacking interactions, while the octynyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
- Benzene, 1-methyl-4-(1-pentynyl)-
- Benzene, 1-ethyl-4-methyl-
- Toluene (methylbenzene)
Uniqueness: Benzene, 1-methyl-4-(1-octynyl)- is unique due to the presence of the long octynyl chain, which imparts distinct physical and chemical properties. This makes it different from other benzene derivatives with shorter alkyl or alkenyl chains.
Properties
CAS No. |
197635-86-2 |
|---|---|
Molecular Formula |
C15H20 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
1-methyl-4-oct-1-ynylbenzene |
InChI |
InChI=1S/C15H20/c1-3-4-5-6-7-8-9-15-12-10-14(2)11-13-15/h10-13H,3-7H2,1-2H3 |
InChI Key |
JOZXAXXHNSRVSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















